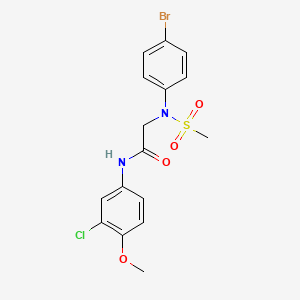
N~2~-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound that features a combination of bromine, chlorine, methoxy, and methylsulfonyl groups attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aniline derivatives and perform a series of substitutions and coupling reactions. For example:
Step 1: Bromination of aniline to obtain 4-bromoaniline.
Step 2: Chlorination and methoxylation of another aniline derivative to obtain 3-chloro-4-methoxyaniline.
Step 3: Coupling of the two aniline derivatives with glycine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the glycinamide backbone.
Step 4: Introduction of the methylsulfonyl group through sulfonylation using methylsulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic conditions.
Reduction: Hydrogen gas (H~2~) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH~3~) or sodium ethoxide (NaOEt) in an alcoholic solvent.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N2-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity. Alternatively, it may interact with a receptor, triggering a signaling pathway that leads to a physiological response.
Comparación Con Compuestos Similares
Similar Compounds
N~2~-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)glycinamide: Lacks the methylsulfonyl group, which may affect its biological activity and chemical reactivity.
N~2~-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)acetamide: Similar structure but with an acetamide backbone instead of glycinamide, which may influence its pharmacokinetic properties.
Uniqueness
N~2~-(4-bromophenyl)-N-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of both bromine and chlorine atoms, as well as the methylsulfonyl group. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Propiedades
IUPAC Name |
2-(4-bromo-N-methylsulfonylanilino)-N-(3-chloro-4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrClN2O4S/c1-24-15-8-5-12(9-14(15)18)19-16(21)10-20(25(2,22)23)13-6-3-11(17)4-7-13/h3-9H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHBQZFJMQSMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)Br)S(=O)(=O)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5114957.png)
![[4-[(E)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5114960.png)
![2-[2-(2-Hydroxyethylamino)benzimidazol-1-yl]-1-naphthalen-1-ylethanone;hydrobromide](/img/structure/B5114963.png)
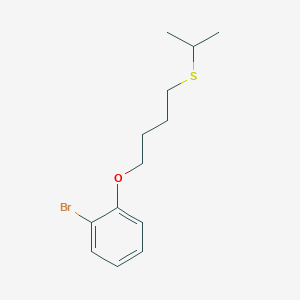
![2,4-dichloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5114972.png)
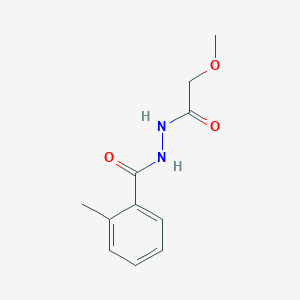
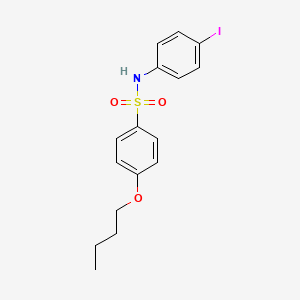
![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5114984.png)
![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B5114985.png)
![3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5114992.png)
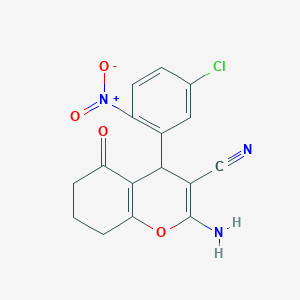
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B5115009.png)
![2-(4-bromo-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5115015.png)
![3-[2-[(E)-2-(N-acetylanilino)ethenyl]-3-ethyl-6-(trifluoromethylsulfonyl)benzimidazol-3-ium-1-yl]propane-1-sulfonate](/img/structure/B5115037.png)
